molecular formula H6I2N2Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8

trans-Diamminediiodoplatinum(II)

Cat. No.: B030594
CAS No.: 13841-96-8
M. Wt: 482.95 g/mol
InChI Key: PNCHTLQBARZRSO-UHFFFAOYSA-L
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Description

Selurampanel, also known by its code name BGG492, is a drug that belongs to the quinoxalinedione series. It acts as a competitive antagonist of the AMPA and kainate receptors. This compound has been investigated for its potential use in treating epilepsy and acute migraine attacks .

Mechanism of Action

Target of Action

trans-Diamminediiodoplatinum(II), also known as azane;platinum(2+);diiodide, is a platinum(II) complex that has been extensively studied as an anticancer agent . The primary targets of this compound are the DNA molecules within cancer cells .

Mode of Action

The compound interacts with its targets through coordination chemistry. It binds to the DNA molecules, causing significant structural changes that interfere with the DNA’s ability to replicate . This disruption in DNA replication inhibits the growth and proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with dna molecules can trigger apoptosis, or programmed cell death, in cancer cells . This leads to a reduction in tumor size and potentially to the elimination of the cancer .

Pharmacokinetics

The pharmacokinetics of trans-Diamminediiodoplatinum(II) are complex and depend on several factors, including the method of administration and the patient’s overall health . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation .

Result of Action

The primary result of trans-Diamminediiodoplatinum(II)'s action is the inhibition of cancer cell growth and proliferation . By binding to DNA molecules and disrupting their replication, the compound triggers apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the elimination of the cancer .

Action Environment

The action, efficacy, and stability of trans-Diamminediiodoplatinum(II) can be influenced by various environmental factors. For example, the presence of certain other chemicals can affect the compound’s ability to bind to DNA molecules . Additionally, the compound’s effectiveness can be influenced by the pH and temperature of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selurampanel is synthesized through a series of chemical reactions involving quinazolinedione sulfonamide derivativesThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of Selurampanel involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Selurampanel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may result in the formation of quinazoline derivatives .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the interactions of AMPA and kainate receptors.

    Biology: It is used to investigate the role of glutamate receptors in synaptic transmission and neuronal excitability.

    Medicine: It is being investigated as a potential treatment for epilepsy, acute migraine attacks, and chronic subjective tinnitus.

    Industry: It is used in the development of new drugs targeting glutamate receptors

Properties

CAS No.

13841-96-8

Molecular Formula

H6I2N2Pt

Molecular Weight

482.95 g/mol

IUPAC Name

azane;diiodoplatinum

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

PNCHTLQBARZRSO-UHFFFAOYSA-L

SMILES

N.N.[I-].[I-].[Pt+2]

Canonical SMILES

N.N.I[Pt]I

Key on ui other cas no.

15978-93-5
15978-94-6

Related CAS

15978-94-6

Synonyms

cis-diammine-diiodoplatin
CPJ2
diammine-diiodoplatin
diamminediiodoplatinum

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminediiodoplatinum(II)
Reactant of Route 2
trans-Diamminediiodoplatinum(II)

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